molecular formula C7H11N3 B574312 2-(Pyrimidin-5-yl)propan-2-amine CAS No. 179322-41-9

2-(Pyrimidin-5-yl)propan-2-amine

Cat. No.: B574312
CAS No.: 179322-41-9
M. Wt: 137.186
InChI Key: PQZHAIJWOSIAJT-UHFFFAOYSA-N
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Description

2-(Pyrimidin-5-yl)propan-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a propan-2-amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives, including “2-(Pyrimidin-5-yl)propan-2-amine”, is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .

Safety and Hazards

Pyrimidines, including “2-(Pyrimidin-5-yl)propan-2-amine”, are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are flammable liquids and precautions should be taken to keep them away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for “2-(Pyrimidin-5-yl)propan-2-amine” and other pyrimidinamine derivatives involve further exploration of their potential biological activities . They have shown promising results in controlling diseases like sleeping sickness and malaria , and there is a great demand for compounds with alternative mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .

Comparison with Similar Compounds

2-(Pyrimidin-5-yl)propan-2-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-pyrimidin-5-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZHAIJWOSIAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289159
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179322-41-9
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179322-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-(5-pyrimidinyl)-2-propylisocyanate was treated with a mixture of 1.0N sodium hydroxide (26 mL), water (20 mL) and THF (100 mL) at 0° C. for 30 min, then the mixture was poured into ethyl acetate (200 mL) and water (100 mL). The aqueous layer was acidified to pH 5 with 10% citric acid, extracted twice with ethyl acetate, and then adjusted to pH 11, saturated with sodium chloride, and extracted with methylene chloride (3×250 mL). The combined methylene chloride extracts were dried (Na2SO4) and concentrated in vacuo to give 2-(5-pyrimidinyl)-2-propylamine (950 mg) as a colorless oil.
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26 mL
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100 mL
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20 mL
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0 (± 1) mol
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100 mL
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200 mL
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